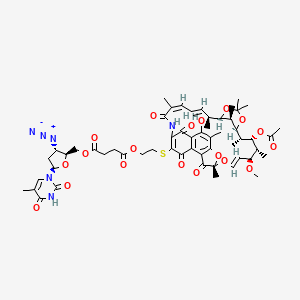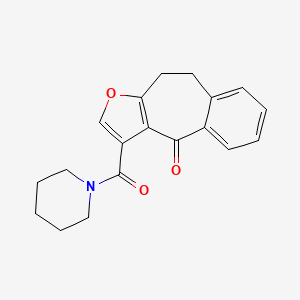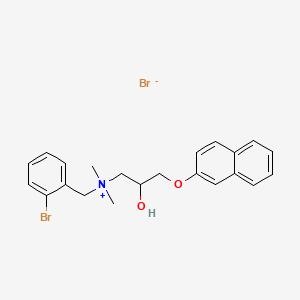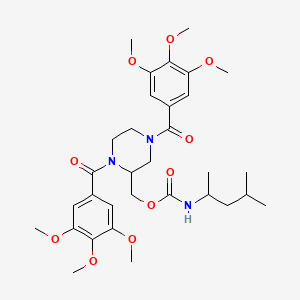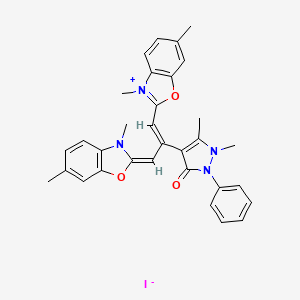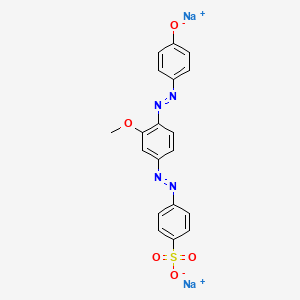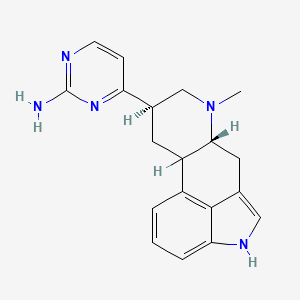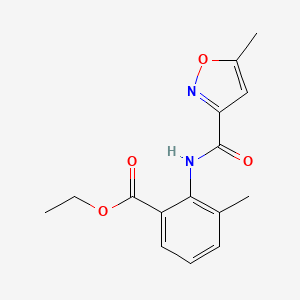
Benzoic acid, 3-methyl-2-(((5-methyl-3-isoxazolyl)carbonyl)amino)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 3-methyl-2-(((5-methyl-3-isoxazolyl)carbonyl)amino)-, ethyl ester is a complex organic compound with a unique structure that combines elements of benzoic acid, isoxazole, and ester functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-methyl-2-(((5-methyl-3-isoxazolyl)carbonyl)amino)-, ethyl ester typically involves multiple steps. One common approach is to start with the preparation of the isoxazole ring, followed by its attachment to the benzoic acid derivative. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
化学反应分析
Types of Reactions
Benzoic acid, 3-methyl-2-(((5-methyl-3-isoxazolyl)carbonyl)amino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Benzoic acid, 3-methyl-2-(((5-methyl-3-isoxazolyl)carbonyl)amino)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which benzoic acid, 3-methyl-2-(((5-methyl-3-isoxazolyl)carbonyl)amino)-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Benzoic acid derivatives: These compounds share the benzoic acid core but differ in their substituents.
Isoxazole derivatives: These compounds contain the isoxazole ring but have different functional groups attached.
Ethyl esters: These compounds have the ethyl ester functionality but vary in their core structures.
Uniqueness
What sets benzoic acid, 3-methyl-2-(((5-methyl-3-isoxazolyl)carbonyl)amino)-, ethyl ester apart is its combination of these three distinct structural elements. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
属性
CAS 编号 |
145440-92-2 |
|---|---|
分子式 |
C15H16N2O4 |
分子量 |
288.30 g/mol |
IUPAC 名称 |
ethyl 3-methyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H16N2O4/c1-4-20-15(19)11-7-5-6-9(2)13(11)16-14(18)12-8-10(3)21-17-12/h5-8H,4H2,1-3H3,(H,16,18) |
InChI 键 |
DKVXYJOFZQHUND-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC(=C1NC(=O)C2=NOC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


